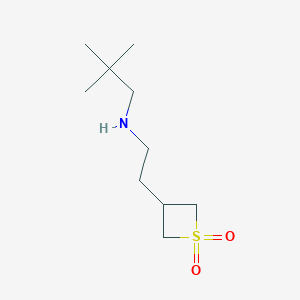![molecular formula C13H8Cl4N2O3S B15229157 2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15229157.png)
2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of chloro, dichlorophenyl, ureido, and benzenesulfonyl chloride groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 3,5-dichloroaniline to form an intermediate, which is then treated with phosgene to yield the final product . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl chloride groups are susceptible to nucleophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of corresponding sulfonic acids and amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases like sodium hydroxide or potassium carbonate are often used in hydrolysis reactions.
Catalysts: Palladium catalysts are typically employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield urea derivatives, while hydrolysis results in sulfonic acids and amines.
Aplicaciones Científicas De Investigación
2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the modification of biological molecules. The compound can form covalent bonds with amino acid residues in proteins, thereby inhibiting their function. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride
- 2-Chloro-4-[3-(2,4-dichlorophenyl)ureido]-benzenesulfonyl chloride
- 2-Chloro-4-[3-(3,5-dibromophenyl)ureido]-benzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride is unique due to the specific positioning of the chloro and dichlorophenyl groups, which influence its reactivity and selectivity in chemical reactions. This unique structure allows for the formation of specific derivatives and the study of distinct biological interactions.
Propiedades
Fórmula molecular |
C13H8Cl4N2O3S |
|---|---|
Peso molecular |
414.1 g/mol |
Nombre IUPAC |
2-chloro-4-[(3,5-dichlorophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H8Cl4N2O3S/c14-7-3-8(15)5-10(4-7)19-13(20)18-9-1-2-12(11(16)6-9)23(17,21)22/h1-6H,(H2,18,19,20) |
Clave InChI |
FIRRZDHAPAMSRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B15229105.png)

![3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B15229110.png)


![Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B15229122.png)


![6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15229149.png)
![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide](/img/structure/B15229153.png)
![1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B15229161.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)
